molecular formula C7H18ClNO B14303021 4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride CAS No. 125422-10-8

4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride

Cat. No.: B14303021
CAS No.: 125422-10-8
M. Wt: 167.68 g/mol
InChI Key: VPGBSJICKBYUNH-UHFFFAOYSA-M
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Description

4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C7H18ClNO. It is known for its role in various chemical and biological processes due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride typically involves the reaction of 4-hydroxybutylamine with trimethylamine in the presence of hydrochloric acid. The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies of cell membrane permeability and ion transport.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of surfactants and detergents.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N,N,N-trimethylbutan-1-aminium chloride involves its interaction with biological membranes and proteins. The compound can disrupt cell membranes, leading to increased permeability and potential cell lysis. It also interacts with various enzymes and receptors, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring specific interactions with biological membranes and proteins .

Properties

CAS No.

125422-10-8

Molecular Formula

C7H18ClNO

Molecular Weight

167.68 g/mol

IUPAC Name

4-hydroxybutyl(trimethyl)azanium;chloride

InChI

InChI=1S/C7H18NO.ClH/c1-8(2,3)6-4-5-7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1

InChI Key

VPGBSJICKBYUNH-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCCO.[Cl-]

Origin of Product

United States

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